molecular formula C13H21BN2O2 B13935350 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B13935350
M. Wt: 248.13 g/mol
InChI Key: GIXNWJVWQRPSDD-UHFFFAOYSA-N
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Description

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is an organic compound that features a boron-containing dioxaborolane ring fused to a pyrrolo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and pinacolborane for the borylation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Pinacolborane: Utilized in the borylation step.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions include various boronic acids, boranes, and coupled organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its ability to form stable boron-carbon bonds. This property is exploited in cross-coupling reactions where the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole apart is its unique structural combination of a pyrrolo[1,2-b]pyrazole core with a dioxaborolane ring. This structure provides distinct reactivity and stability, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C13H21BN2O2/c1-9-11(10-7-6-8-16(10)15-9)14-17-12(2,3)13(4,5)18-14/h6-8H2,1-5H3

InChI Key

GIXNWJVWQRPSDD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCN3N=C2C

Origin of Product

United States

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